N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

Catalog No.
S548551
CAS No.
950762-95-5
M.F
C17H16N2O3
M. Wt
296.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxam...

CAS Number

950762-95-5

Product Name

N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

PCI 34051, PCI-34051, PCI-34058, PCI34051

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

Description

The exact mass of the compound N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide is 296.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of indolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HDAC Inhibition

Histone deacetylases are enzymes that remove acetyl groups from histones, proteins that package DNA within the cell nucleus. This process regulates gene expression. HDAC inhibitors, like NHM-I, block this deacetylation, potentially influencing the expression of various genes .

Selectivity for HDAC8

A key feature of NHM-I is its reported selectivity for HDAC8 compared to other HDAC isoforms. Studies suggest NHM-I exhibits significantly higher inhibitory activity towards HDAC8 compared to HDAC 1, 2, 3, 6, and 10 . This selectivity is crucial for minimizing potential side effects associated with broad-spectrum HDAC inhibition.

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

2.4

Exact Mass

296.1161

Appearance

White to gray solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PUI52VXV61

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

950762-95-5

Wikipedia

Pci-34051

Dates

Modify: 2023-08-15
1: Ha SD, Han CY, Reid C, Kim SO. HDAC8-Mediated Epigenetic Reprogramming Plays a Key Role in Resistance to Anthrax Lethal Toxin-Induced Pyroptosis in Macrophages. J Immunol. 2014 Aug 1;193(3):1333-43. doi: 10.4049/jimmunol.1400420. Epub 2014 Jun 27. PubMed PMID: 24973453; PubMed Central PMCID: PMC4108443.
2: Wang C, Eessalu TE, Barth VN, Mitch CH, Wagner FF, Hong Y, Neelamegam R, Schroeder FA, Holson EB, Haggarty SJ, Hooker JM. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. Am J Nucl Med Mol Imaging. 2013 Dec 15;4(1):29-38. eCollection 2013. PubMed PMID: 24380043; PubMed Central PMCID: PMC3867727.
3: Balasubramanian S, Ramos J, Luo W, Sirisawad M, Verner E, Buggy JJ. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas. Leukemia. 2008 May;22(5):1026-34. doi: 10.1038/leu.2008.9. Epub 2008 Feb 7. PubMed PMID: 18256683.

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